5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

Catalog No.
S885636
CAS No.
944138-03-8
M.F
C48H64N7O9PSi
M. Wt
942.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramid...

CAS Number

944138-03-8

Product Name

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

Molecular Formula

C48H64N7O9PSi

Molecular Weight

942.1 g/mol

InChI

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1

InChI Key

DGDYJRDKFZTURB-WUYIOLTESA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Isomeric SMILES

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features several protective groups that enhance its stability and reactivity during the synthesis process. The molecular formula is C₄₈H₆₄N₇O₉PSi, and it has a molecular weight of approximately 942.14 g/mol . The compound is characterized by its white to off-white powder appearance and is typically stored at low temperatures to maintain stability .

  • Hybridize with complementary RNA or DNA sequences: This allows for targeted gene silencing, diagnostics, or manipulation of gene expression [].
  • Act as antisense oligonucleotides: These bind to specific mRNA (messenger RNA) molecules and block protein translation.
  • Serve as aptamers: Aptamers are RNA molecules that can bind to specific targets with high affinity and are used for biosensing and therapeutic applications.

Building Blocks for Oligonucleotide Synthesis

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a key building block used in the chemical synthesis of oligonucleotides, particularly modified RNAs (ribonucleic acids) [, , ]. Oligonucleotides are short, single-stranded sequences of RNA molecules that play crucial roles in various biological processes. This specific phosphoramidite incorporates a guanosine (G) nucleobase with an N2-acetyl modification and a protected 2'-hydroxyl group (O-TBDMS). The 5' end (prime position) is attached to a dimethoxytrityl (DMT) group, which serves as a temporary protecting and indicator group during oligonucleotide synthesis.

Site-Specific Introduction of N2-Acetyl Modifications

The N2-acetyl modification on the guanosine nucleobase introduces unique properties to the resulting RNA molecule. While the exact effects can vary depending on the specific sequence and application, N2-acetyl guanosine (ac2G) can enhance stability against enzymatic degradation by nucleases []. This improved stability can be advantageous for applications where the RNA needs to function for extended periods within a cell.

Solid-Phase Oligonucleotide Synthesis

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is employed in a technique called solid-phase oligonucleotide synthesis. This approach allows for the automated and efficient construction of customized RNA molecules with defined sequences. The phosphoramidite group on the molecule reacts with a growing oligonucleotide chain on a solid support, incorporating the N2-acetyl guanosine unit into the desired position [, ].

The chemical structure of 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite enables it to participate in various reactions typical of phosphoramidites. Key reactions include:

  • Phosphorylation: The phosphoramidite can react with hydroxyl groups on the growing oligonucleotide chain, facilitating the formation of phosphodiester bonds.
  • Deprotection: The tert-butyldimethylsilyl group can be selectively removed under mild acidic conditions, allowing for further functionalization or incorporation into nucleic acid structures.
  • Acetylation: The N2-acetyl group provides a protective mechanism that can be hydrolyzed under specific conditions to yield free amine functionalities, which may be crucial for downstream applications.

While 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite itself does not exhibit direct biological activity, its derivatives and the oligonucleotides synthesized from it can have significant biological implications. These include:

  • Gene Regulation: Oligonucleotides synthesized using this compound can be designed as antisense agents or small interfering RNAs, targeting specific mRNA sequences to modulate gene expression.
  • Therapeutic

The synthesis of 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite typically involves several steps:

  • Protection of Functional Groups: Starting from guanosine, protective groups such as dimethoxytrityl and tert-butyldimethylsilyl are introduced to prevent unwanted reactions.
  • Acetylation: The N2 position is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
  • Phosphorylation: The final step involves converting the protected nucleoside into its phosphoramidite form using phosphorus oxychloride or similar reagents.

5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite is widely used in:

  • Oligonucleotide Synthesis: It serves as a building block for synthesizing RNA and DNA sequences in research and therapeutic applications.
  • Chemical Biology: This compound is utilized in studies involving nucleic acid interactions, modifications, and functionalities.

Interaction studies involving oligonucleotides synthesized from 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite focus on:

  • Binding Affinity: Assessing how well synthesized oligonucleotides bind to target RNA or DNA sequences.
  • Stability: Evaluating the stability of these oligonucleotides under physiological conditions, which is critical for their effectiveness in therapeutic applications.

Several compounds share structural similarities with 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5'-O-Dimethoxytrityl-2'-O-TBDMS-N2-Isobutyryl-Guanosine PhosphoramiditeContains an isobutyryl group instead of an acetyl groupMay exhibit different reactivity patterns due to steric hindrance
5'-O-Dimethoxytrityl-3'-O-TBDMS-N2-Acetyl-Adenosine PhosphoramiditeSimilar protective groups but with adenosineUsed for synthesizing RNA sequences with adenosine modifications
5'-O-Dimethoxytrityl-2'-O-TBDMS-Cytidine PhosphoramiditeContains cytidine instead of guanosineFocused on cytidine-rich sequences which may have distinct biological roles

The uniqueness of 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine phosphoramidite lies in its specific combination of protective groups that allow for enhanced stability and versatility in oligonucleotide synthesis compared to other similar compounds.

Dates

Last modified: 08-16-2023

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